molecular formula C19H15ClN4O B13436859 alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile

alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile

Cat. No.: B13436859
M. Wt: 350.8 g/mol
InChI Key: AQQYGOKTYQRYOU-UHFFFAOYSA-N
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Description

Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenyl group. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile typically involves multi-step organic reactions One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the phenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile is unique due to its combination of a triazole ring, chlorophenyl group, and phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research applications.

Biological Activity

Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile (commonly referred to as the compound) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. We will present relevant data tables and case studies to provide a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19H15ClN4O
  • CAS Number : 146887-34-5
  • Molecular Weight : 348.80 g/mol

This structure includes a triazole ring and a chlorophenyl group, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Key Findings:

  • Inhibition of COX Enzymes : The compound demonstrated selective inhibition of cyclooxygenase (COX) enzymes, crucial in inflammatory pathways. For instance, it showed an IC50 value of 2.6 µM for COX-2 inhibition, indicating potent anti-inflammatory effects .
  • Oxidative Stress Reduction : It also reduced levels of nitric oxide (NO) and reactive oxygen species (ROS), contributing to its antioxidant activity .

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against various pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis has been documented.

Summary of Antimicrobial Activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Escherichia coli128 µg/mL

These results indicate that the compound possesses moderate to strong antibacterial properties .

Anticancer Activity

Emerging studies suggest that the compound exhibits anticancer properties by inducing cytotoxic effects on various cancer cell lines.

Case Study:

In a study involving HT29 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 20 µM. The mechanism was associated with the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring or substituents can significantly influence their pharmacological profiles.

Notable SAR Insights:

  • Substitution at specific positions on the triazole ring enhances COX-2 selectivity.
  • The presence of electron-withdrawing groups like chlorophenyl increases antimicrobial potency .

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile

InChI

InChI=1S/C19H15ClN4O/c20-17-8-6-15(7-9-17)18(25)10-19(11-21,12-24-14-22-13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10,12H2

InChI Key

AQQYGOKTYQRYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N

Origin of Product

United States

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